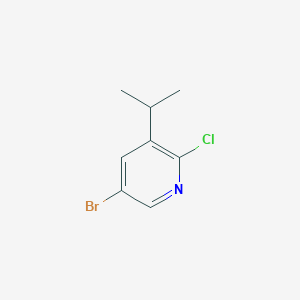

5-Bromo-2-chloro-3-(propan-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJGFHQLMFVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266336 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256804-33-7 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-3-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-chloro-3-(propan-2-yl)pyridine physical properties

CAS: 1256804-33-7 | Formula: C₈H₉BrClN | MW: 234.52 g/mol [1]

Executive Summary

5-Bromo-2-chloro-3-(propan-2-yl)pyridine (also known as 5-Bromo-2-chloro-3-isopropylpyridine) is a high-value heteroaromatic scaffold used primarily in the synthesis of small-molecule kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 3-isopropyl group , which provides critical lipophilic bulk often required to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) while simultaneously modulating the reactivity of the adjacent 2-chloro position.

This guide details the physicochemical properties, orthogonal reactivity profiles of the halogen substituents, and validated protocols for its use in medicinal chemistry.

Chemical Identity & Physical Properties[2][3][4]

Nomenclature & Identification

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 5-Bromo-2-chloro-3-isopropylpyridine; 3-Isopropyl-5-bromo-2-chloropyridine |

| CAS Number | 1256804-33-7 |

| SMILES | CC(C)C1=C(C=NC(=C1)Br)Cl |

| MDL Number | MFCD18384261 |

Physicochemical Data

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models of analogous halogenated pyridines.

| Parameter | Value (Experimental/Predicted) | Context & Utility |

| Physical State | Low-melting solid or Oil | The isopropyl group disrupts crystal packing compared to methyl analogs. |

| Boiling Point | ~265°C (Predicted @ 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | Denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 3.42 (Predicted) | High lipophilicity due to the isopropyl group and halogens. |

| pKa (Conjugate Acid) | ~0.5 - 1.0 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of Cl and Br. |

Structural Analysis & Reactivity Logic

Orthogonal Reactivity

The molecule possesses two halogen handles with distinct electronic and steric environments, allowing for regioselective functionalization .

-

C5-Bromine: Located in a less sterically hindered position. It is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

-

C2-Chlorine: Adjacent to the pyridine nitrogen (alpha position). Typically susceptible to Nucleophilic Aromatic Substitution (SₙAr). However, the C3-Isopropyl group exerts significant steric pressure, retarding SₙAr rates at C2 compared to unhindered analogs.

Reactivity Flowchart (Graphviz)

Caption: Logic flow demonstrating the preferential reactivity of the C5-Br position over the sterically hindered C2-Cl position.

Validated Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling at C5

Objective: To install an aryl or heteroaryl group at the C5 position while preserving the C2-Cl handle. Challenge: The isopropyl group adds lipophilicity, requiring efficient solvation.

Reagents:

-

Substrate: 5-Bromo-2-chloro-3-isopropylpyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: The C5-Br reacts significantly faster. If C2-coupling is observed (rare), lower the temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Handling the C2-Chlorine (Expert Insight)

Due to the ortho-isopropyl effect , standard SₙAr (e.g., displacement with amines) at the C2 position is sluggish.

-

Recommendation: Use Buchwald-Hartwig amination conditions (Pd-catalyzed) rather than thermal SₙAr if you need to substitute the C2-Cl. The steric bulk of the isopropyl group makes the transition state for direct nucleophilic attack energetically unfavorable.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation.[4] Wear nitrile gloves. |

| Eye Damage | H318 | Causes serious eye damage.[5][4] Wear safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The compound is stable but may darken upon prolonged exposure to light and air.

References

-

Chemical Identity & Vendor Data

-

Synthetic Methodology (Suzuki Coupling on Pyridines)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Regioselectivity in Halogenated Pyridines: Lulinski, S., et al. (2004). Regioselective functionalization of bromochloropyridines. Journal of Organic Chemistry. (General reference for halogen reactivity order).

-

-

Safety Data

-

Safety Data Sheet (SDS) for Pyridine Derivatives. Fisher Scientific. Retrieved from (Generic class data applied).

-

Sources

- 1. 1256804-33-7 CAS Manufactory [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2567497-06-5|3-Bromo-2-chloro-5-isopropylpyridine|BLD Pharm [bldpharm.com]

- 7. 2641114-12-5,3-Fluoro-4-(hydroxymethyl-d2)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 5-Bromo-2-chloro-3-isopropylpyridine (1 x 50 mg) | Reagentia [reagentia.eu]

- 9. AB631159 | CAS 1256804-33-7 – abcr Gute Chemie [abcr.com]

The Pyridine Paradigm: Strategic Applications in Modern Medicinal Chemistry

[1]

Executive Summary

The pyridine ring remains the second most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, surpassed only by piperidine. Its ubiquity is not accidental but a result of its "privileged" physicochemical profile: it serves as a bioisostere for phenyl rings, a hydrogen bond acceptor (HBA) in kinase hinge regions, and a modulator of aqueous solubility.

This guide moves beyond basic textbook definitions to explore the strategic deployment of substituted pyridines in drug discovery. We analyze the causality between substitution patterns and metabolic stability, detail advanced C-H activation protocols (Minisci reaction) for late-stage functionalization, and provide a rigorous examination of pyridine-based kinase inhibitors.

The Pharmacophore Advantage: Physicochemical Causality

In medicinal chemistry, the decision to incorporate a pyridine ring is often driven by the need to optimize Lipinski parameters without altering the steric footprint of a lead compound.

The Nitrogen "Anchor"

The pyridine nitrogen (sp² hybridized) possesses a lone pair orthogonal to the π-system, making it a weak base (pKa ~5.2) and a dedicated hydrogen bond acceptor.

-

Solubility Enhancement: Replacing a phenyl ring with pyridine typically increases aqueous solubility due to the dipole moment and H-bonding capability.

-

Metabolic Liability & Blocking: The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, except at the nitrogen (N-oxidation) and the

-positions (2,6-positions) which are prone to nucleophilic attack or enzymatic oxidation (aldehyde oxidase).-

Expert Insight: Blocking the 2-position with small lipophilic groups (e.g., -F, -CH₃) is a standard tactic to prevent metabolic clearance while modulating the pKa of the nitrogen.

-

Comparative Physicochemical Profile

| Property | Benzene | Pyridine | 2-Fluoropyridine | 2-Aminopyridine |

| LogP (Lipophilicity) | 2.13 | 0.65 | 1.12 | 0.49 |

| pKa (Conjugate Acid) | N/A | 5.23 | -0.44 | 6.82 |

| H-Bond Acceptor | No | Yes (Weak) | Yes (Weak) | Yes (Strong) |

| H-Bond Donor | No | No | No | Yes |

| Metabolic Risk | Epoxidation | N-Oxidation | Stable | Glucuronidation |

Table 1: Comparison of physicochemical properties. Note how 2-substitution drastically shifts pKa, allowing chemists to "tune" the basicity to match the target binding pocket pH.

Strategic Functionalization: Beyond Cross-Coupling

While Suzuki-Miyaura and Buchwald-Hartwig couplings are the workhorses of library synthesis, they require pre-functionalized (halogenated) starting materials. Modern medicinal chemistry increasingly relies on Late-Stage Functionalization (LSF) to diversify pyridine cores directly.

The Minisci Reaction (C-H Activation)

For a Senior Scientist, the Minisci reaction is a powerful tool for appending alkyl groups to the electron-deficient pyridine ring via radical intermediates. Unlike Friedel-Crafts (which fails on electron-deficient pyridines), Minisci utilizes nucleophilic radicals.

-

Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical.

-

Regioselectivity: The radical attacks the most electron-deficient position (typically C2 or C4), protonated conditions enhance this reactivity.

Synthesis Decision Logic

Figure 1: Synthetic decision tree for pyridine functionalization. The Minisci reaction offers a direct route for alkylation without requiring halogenated precursors.[1]

Therapeutic Case Study: Kinase Inhibitors

The pyridine scaffold is dominant in oncology, specifically in Type I and Type II kinase inhibitors.

The Hinge Binder Concept

Protein kinases possess a conserved ATP-binding pocket with a "hinge" region containing backbone amides. The pyridine nitrogen often serves as the critical H-bond acceptor to the backbone NH of the hinge residues.

-

Example: Imatinib (Gleevec): Used for BCR-ABL driven leukemia. The pyridine ring improves solubility and positions the adjacent pyrimidine for hinge interaction.

-

Example: Crizotinib (Xalkori): An ALK inhibitor where the 2-aminopyridine moiety forms a bidentate H-bond interaction (Acceptor N1, Donor NH2) with the kinase hinge.

Structural Activity Relationship (SAR)

In the development of c-Jun N-terminal kinase (JNK) inhibitors, replacing a pyrimidine core with a pyridine scaffold surprisingly improved potency.[2] The 4-(pyrazol-3-yl)-pyridine series demonstrated that the pyridine nitrogen was essential for orienting the molecule within the ATP pocket, while substituents at the 2-position modulated selectivity against p38 MAP kinase [1].

Experimental Protocol: Regioselective Minisci Alkylation

This protocol describes the C-H alkylation of a pyridine substrate using a carboxylic acid radical precursor. This method is preferred for rapid SAR exploration of alkyl side chains.

Objective: Synthesis of 2-tert-butylpyridine from pyridine.

Reagents & Materials

-

Substrate: Pyridine (1.0 equiv)

-

Radical Source: Pivalic acid (3.0 equiv)

-

Oxidant: Ammonium persulfate

(3.0 equiv) -

Catalyst: Silver nitrate

(0.2 equiv) -

Solvent: 10% Aqueous Sulfuric Acid (

) / Acetonitrile (1:1 mixture) -

Temperature: 70°C

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Pyridine (10 mmol) in a mixture of water (20 mL) and acetonitrile (20 mL).

-

Acidification: Slowly add concentrated

(1.0 equiv) to protonate the pyridine ring. Critical: Protonation increases the electrophilicity of the ring, making it more susceptible to nucleophilic radical attack. -

Radical Generation: Add Pivalic acid (30 mmol) and

(2 mmol). -

Initiation: Heat the solution to 70°C. Add a solution of Ammonium persulfate (30 mmol) in water dropwise over 30 minutes.

-

Mechanism:[1] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates pivalic acid to generate the tert-butyl radical.

-

-

Reaction: Stir at 70°C for 2-4 hours. Monitor via LC-MS for the disappearance of starting material.

-

Workup: Cool to room temperature. Basify with aqueous NaOH to pH > 9 (to deprotonate the product). Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Observation: Evolution of

gas indicates successful decarboxylation. -

LC-MS: Look for Mass [M+H] = 136.1 (Product) vs 80.1 (Starting Material).

Future Directions: PROTACs and Fsp3

The role of pyridine is evolving.[3][4][5][6][7][8] In PROTACs (Proteolysis Targeting Chimeras) , pyridine-based linkers are being explored to rigidify the connection between the E3 ligase ligand and the Warhead, improving permeability compared to flexible alkyl chains.

Furthermore, the push for higher Fsp3 (Fraction of sp3 carbons) in drug candidates favors the use of reduced pyridines (piperidines) or substituted pyridines that serve as vectors for sp3-rich substituents, balancing the "flatness" of aromatic systems with necessary 3D complexity.

References

-

National Institutes of Health (NIH). (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[2] Available at: [Link]

-

Royal Society of Chemistry (RSC). (2021). Radical chain monoalkylation of pyridines. Chemical Science.[9] Available at: [Link]

-

National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[10][6] Available at: [Link]

-

ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link][7]

Sources

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

The Pyridine Nucleus: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases.[2][3] Structurally analogous to benzene, the replacement of a methine group with a nitrogen atom imparts distinct characteristics, including increased polarity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition by biological targets.[3][4] The prevalence of the pyridine and its reduced form, piperidine, in FDA-approved drugs underscores their significance and enduring appeal in drug development.[5][6] This guide provides a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyridine derivatives, offering field-proven insights for researchers navigating this fertile area of medicinal chemistry.

The Pharmacological Versatility of Pyridine Derivatives

The pyridine scaffold is a remarkably versatile template, giving rise to compounds with a wide array of biological activities.[4][7] This versatility stems from the multiple sites on the pyridine ring that can be functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets. Pyridine derivatives have demonstrated significant potential in numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[2][8]

Anticancer Applications

A significant number of pyridine-based compounds have been investigated for their antitumor properties.[9][10] They can exert their effects through various mechanisms, such as the inhibition of kinases, which are critical regulators of cell proliferation and survival. For instance, certain pyrazolopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle progression.[11] The hybridization of the pyridine nucleus with other heterocyclic pharmacophores, such as 1,3,4-oxadiazole, has also yielded potent anticancer agents.[12]

| Pyridine Derivative Class | Target/Mechanism | Therapeutic Area | Reference |

| Pyrazolopyridines | CDK2 Inhibition | Cancer | [11] |

| Pyridine-annulated purines | Apoptosis induction | Cancer | [13] |

| Thieno[2,3‐b]pyridines | Cytotoxicity | Cancer | [10] |

| 1,3,4-Oxadiazole-pyridine hybrids | Cytotoxicity | Cancer | [12] |

Antimicrobial and Antiviral Activities

The pyridine scaffold is also a valuable framework for the development of anti-infective agents.[14] The inherent properties of the pyridine ring, such as its ability to improve water solubility, can be advantageous in designing effective antimicrobial drugs.[14] Notably, some newly synthesized pyridine compounds have shown efficacy against multidrug-resistant bacteria like MRSA.[14] Furthermore, pyridine and pyrimidine derivatives have demonstrated significant antiviral activity against various viral pathogens, including the Tobacco Mosaic Virus (TMV).[8]

Innovative Strategies for the Discovery of Novel Pyridine Scaffolds

The quest for novel pyridine-based drug candidates has been propelled by innovative medicinal chemistry strategies that go beyond traditional high-throughput screening. These approaches aim to rationally design new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: A Gateway to Novel Chemical Space

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold while retaining the original biological activity.[15][16] This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and the potential to escape existing patent protection.[13][17] For instance, scaffold hopping has been successfully employed to discover novel pyridine-based inhibitors of CDK2 and c-Met.[15][17] The replacement of a known scaffold with a pyridine ring can also mitigate metabolic liabilities associated with the original molecule.[18]

Sources

- 1. wjpps.com [wjpps.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. worldscientific.com [worldscientific.com]

- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-2-chloro-3-(propan-2-yl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-chloro-3-(propan-2-yl)pyridine (CAS: Variable/Generic Structure). This scaffold is a critical intermediate in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors and other heterocyclic pharmaceutical agents.

The synthetic route utilizes 3-(propan-2-yl)pyridin-2(1H)-one (3-isopropyl-2-pyridone) as the starting material. This approach is selected over direct halogenation of the pyridine ring due to superior regiocontrol. The protocol employs a two-step sequence:

-

Regioselective Electrophilic Bromination: Targeting the C5 position of the electron-rich pyridone ring.

-

Deoxychlorination: Converting the lactam moiety to the chloro-pyridine using phosphorus oxychloride (POCl₃).

This method avoids the use of unstable diazonium intermediates (Sandmeyer route) and provides high isomeric purity (>98%) suitable for GMP downstream processing.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the electronic activation of the pyridone ring. While the pyridine ring itself is electron-deficient and resistant to electrophilic substitution, the 2-pyridone tautomer behaves like an electron-rich phenol analog, directing electrophiles to the ortho (C3) and para (C5) positions relative to the nitrogen.

With the C3 position blocked by the isopropyl group, bromination occurs exclusively at C5. Subsequent aromatization via chlorination yields the target.

Reaction Pathway Diagram[1][2][3]

Figure 1: Synthetic workflow converting 3-isopropyl-2-pyridone to the target chloropyridine.

Experimental Protocols

Materials & Reagents

| Reagent | Purity | Role | Hazard Class |

| 3-(propan-2-yl)pyridin-2(1H)-one | >97% | Starting Material | Irritant |

| N-Bromosuccinimide (NBS) | 99% | Brominating Agent | Corrosive/Oxidizer |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | Repro. Toxin |

| Phosphorus Oxychloride (POCl₃) | 99% | Chlorinating Agent | Corrosive/Water Reactive |

| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Eluent | Flammable |

Protocol A: Synthesis of 5-Bromo-3-(propan-2-yl)pyridin-2(1H)-one

Objective: Introduce a bromine atom at the C5 position with high regioselectivity.

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

-

Dissolution: Add 3-(propan-2-yl)pyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 volumes). Stir until a clear solution is obtained.

-

Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Self-Validation (TLC): Monitor consumption of SM (Rf ~0.3, 50% EtOAc/Hex) and appearance of product (Rf ~0.45).

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (30 volumes). A white to off-white precipitate should form immediately.

-

Isolation: Stir the slurry for 30 minutes. Filter the solid under vacuum.[1] Wash the cake with water (3 x 5 volumes) to remove residual DMF and succinimide.

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

-

Expected Yield: 90–95%

-

Appearance: Off-white solid.

-

Protocol B: Synthesis of this compound

Objective: Convert the pyridone lactam to the 2-chloro-pyridine using Vilsmeier-Haack type chemistry.

-

Setup: Charge a dry RBF fitted with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Caution: POCl₃ releases HCl gas; use a scrubber.

-

Addition: Add the 5-Bromo-3-(propan-2-yl)pyridin-2(1H)-one (from Protocol A) (1.0 equiv).

-

Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 equiv) neat. The solid will suspend.

-

Reaction: Heat the mixture to reflux (105–110 °C) . The suspension will clear as the reaction proceeds. Stir for 3–5 hours.

-

Self-Validation (HPLC/TLC): Monitor until the polar pyridone spot disappears and a non-polar spot (Target) appears (Rf ~0.7, 10% EtOAc/Hex).

-

-

Quench (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl₃ (rotary evaporator with base trap).

-

Pour the oily residue slowly onto crushed ice with vigorous stirring. Warning: Violent hydrolysis.

-

Neutralize the aqueous mixture to pH ~8 using saturated NaHCO₃ or 2N NaOH.

-

-

Extraction: Extract with Ethyl Acetate (3 x 10 volumes). Combine organic layers.

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Expected Yield: 80–85%

-

Appearance: Colorless to pale yellow oil (may crystallize upon standing).

-

Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized compound, the following data points must be verified.

| Test | Expected Result | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=2.4 Hz, 1H, H-6) | Downfield doublet characteristic of proton alpha to Nitrogen. |

| δ 7.78 (d, J=2.4 Hz, 1H, H-4) | Aromatic proton between Br and Isopropyl. | |

| δ 3.35 (sept, J=6.9 Hz, 1H, CH) | Methine proton of the isopropyl group. | |

| δ 1.25 (d, J=6.9 Hz, 6H, CH₃) | Methyl protons of the isopropyl group. | |

| LC-MS (ESI+) | [M+H]⁺ = 233.9 / 235.9 | Characteristic Br/Cl isotope pattern (75:100:25 approx for Br+Cl). |

| Appearance | Clear oil / Low melt solid | High purity (>98%). Yellowing indicates oxidation. |

Troubleshooting & Optimization

-

Issue: Low Regioselectivity in Step 1.

-

Cause: Temperature too high during NBS addition.

-

Solution: Strictly maintain <5 °C during addition. If 3,5-dibromination is observed, reduce NBS equivalents to 0.95.

-

-

Issue: Incomplete Chlorination in Step 2.

-

Cause: Old POCl₃ (hydrolyzed) or insufficient temperature.

-

Solution: Distill POCl₃ prior to use. Ensure reflux is vigorous. For stubborn reactions, add 0.1 equiv of PCl₅.

-

-

Issue: Safety/Exotherm during Quench.

-

Solution: Never add water to the reaction. Always add the reaction mass to ice.

-

References

-

Regioselectivity in Pyridone Bromination

-

Deoxychlorination Protocol

-

Related Patent Literature (ALK Inhibitors)

- Context: Synthesis of 5-bromo-2-chloro-3-alkylpyridines as intermedi

-

Source: Marsilje, T. H. et al. "Pyridine and Pyrazine Derivatives as ALK Inhibitors." U.S. Patent 20,120,122,863, 2012 .

-

Sandmeyer Alternative (Background)

Sources

- 1. ijssst.info [ijssst.info]

- 2. synarchive.com [synarchive.com]

- 3. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. data.epo.org [data.epo.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. heteroletters.org [heteroletters.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

Application Notes and Protocols: Chemoselective Grignard Reaction Involving 5-Bromo-2-chloro-3-isopropylpyridine Derivatives

Introduction: The Strategic Importance of Functionalized Pyridines in Drug Discovery

Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals, owing to their ability to engage in crucial biological interactions.[1] Specifically, 5-bromo-2-chloro-3-isopropylpyridine serves as a highly versatile intermediate in medicinal chemistry. The strategic placement of its functional groups—a reactive bromine atom, a less reactive chlorine atom, and a sterically influential isopropyl group—offers a platform for sequential and site-selective modifications. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.[2][3] The ability to selectively form a Grignard reagent at the C5 position, leaving the C2-chloro substituent intact, is a cornerstone of its synthetic utility, enabling the introduction of a wide range of carbon and heteroatom-based functionalities.

The Principle of Chemoselective Grignard Formation

The successful synthesis of the Grignard reagent from 5-bromo-2-chloro-3-isopropylpyridine hinges on the differential reactivity of the carbon-halogen bonds. The order of reactivity for Grignard reagent formation is C-I > C-Br > C-Cl > C-F. This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, allowing for the preferential oxidative insertion of magnesium at the C-Br bond under standard Grignard formation conditions.[4] This chemoselectivity is a powerful tool in organic synthesis, enabling the targeted functionalization of polyhalogenated aromatic systems.

The mechanism of Grignard reagent formation is generally understood to involve a single-electron transfer (SET) from the magnesium metal surface to the organic halide.[5] This generates a radical anion, which then fragments to form an aryl radical and a halide anion. A second SET from magnesium to the aryl radical, or recombination of the radical with a magnesium radical cation on the surface, leads to the formation of the organomagnesium halide.

Experimental Protocols

Part 1: Chemoselective Formation of (2-chloro-3-isopropylpyridin-5-yl)magnesium bromide

This protocol details the preparation of the Grignard reagent from 5-bromo-2-chloro-3-isopropylpyridine. All glassware should be rigorously dried in an oven overnight and cooled under a stream of dry nitrogen or argon.[6] Anhydrous solvents are critical for the success of this reaction.[7]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 5-Bromo-2-chloro-3-isopropylpyridine | 248.52 | 2.49 g | 10.0 | 1.0 |

| Magnesium turnings | 24.31 | 0.29 g | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

| Iodine | 253.81 | 1 crystal | - | catalytic |

| 1,2-Dibromoethane | 187.86 | ~0.1 mL | - | initiator |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Heating mantle

-

Ice-water bath

Procedure:

-

Preparation: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The apparatus should be under a positive pressure of inert gas (nitrogen or argon).

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to ensure all surfaces are free of moisture. Allow the flask to cool to room temperature. Add a single crystal of iodine. The iodine will sublime and coat the magnesium, aiding in activation.[8]

-

Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 5-bromo-2-chloro-3-isopropylpyridine in 30 mL of anhydrous THF. Add approximately 2 mL of this solution to the magnesium suspension. Add a few drops of 1,2-dibromoethane to initiate the reaction. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[9]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 5-bromo-2-chloro-3-isopropylpyridine dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-brown solution is the Grignard reagent, (2-chloro-3-isopropylpyridin-5-yl)magnesium bromide, and should be used immediately in the subsequent step.

Workflow for Grignard Reagent Formation:

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. praxilabs.com [praxilabs.com]

Application Note: Site-Selective Palladium-Catalyzed Amination of 5-Bromo-2-chloropyridine Analogues

Executive Summary

5-Bromo-2-chloropyridine is a "privileged scaffold" in medicinal chemistry, offering two distinct electrophilic sites for diversification. However, this dual-halogenated motif presents a critical chemoselectivity challenge.[1][2] The primary objective of this guide is to provide a robust, reproducible protocol for the selective C5-amination (at the bromine site) while leaving the C2-chlorine intact for subsequent functionalization.

This note details the mechanistic basis for selectivity, optimal catalyst/ligand systems, and a self-validating experimental protocol designed to minimize common side reactions such as C2-nucleophilic aromatic substitution (

Mechanistic Grounding & Chemoselectivity

The Reactivity Paradox

Success with this substrate requires balancing two competing reactivity trends:

-

Oxidative Addition (Pd-Catalysis): Palladium(0) inserts preferentially into the C-Br bond (C5) over the C-Cl bond (C2) due to the lower bond dissociation energy (BDE) of C-Br.

-

Nucleophilic Aromatic Substitution (

): The C2-position is electronically activated by the adjacent pyridine nitrogen. Strong nucleophiles or bases (e.g., alkoxides) can attack C2 directly, displacing chloride without palladium involvement.

The Goal: Maximize Rate

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired catalytic cycle and the undesired background reactions.

Figure 1: Mechanistic bifurcation showing the desired Pd-cycle (Yellow/Green) versus competing SNAr and bis-coupling pathways (Red).

Optimization Guidelines: The "Why" Behind the Reagents

To ensure scientific integrity and reproducibility, the choice of reagents must be deliberate.

Ligand Selection: Xantphos vs. BrettPhos

-

Xantphos (Recommended for Selectivity): A bidentate ligand with a wide bite angle. It promotes reductive elimination and, crucially, the steric bulk and chelation effect significantly retard oxidative addition into the more difficult C-Cl bond. This is the "Gold Standard" for differentiating Br vs. Cl.

-

BrettPhos/RuPhos: Excellent for difficult amines or low catalyst loading, but their high reactivity can sometimes erode selectivity, leading to C2-amination or bis-amination. Use only if Xantphos fails to convert the substrate.

Base Selection: The Critical Parameter

-

Cesium Carbonate (

): The preferred base. It is strong enough to deprotonate the amine-Pd complex but lacks the nucleophilicity to trigger background -

Sodium tert-butoxide (

): AVOID if possible. While standard in Buchwald-Hartwig chemistry, tert-butoxide is nucleophilic enough to displace the C2-chloride, forming the tert-butyl ether byproduct.

Solvent Systems

-

1,4-Dioxane: Standard, high-boiling, compatible with

. -

Toluene: Good alternative, but solubility of inorganic bases can be lower.

Experimental Protocols

Protocol A: High-Fidelity C5-Selective Amination

Target: Primary and Secondary Amines | Scale: 1.0 mmol

Reagents:

-

5-Bromo-2-chloropyridine (1.0 equiv, 192 mg)

-

Amine (1.2 equiv)[3]

-

(1.5 - 2.0 mol%) or

-

Xantphos (3.0 - 4.5 mol%) [Ligand:Pd ratio ~ 2:1 for monophosphines, 1.5:1 for bisphosphines]

- (2.0 equiv, dry)

-

1,4-Dioxane (anhydrous, degassed, 5 mL)

Step-by-Step Procedure:

-

Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix

and Xantphos in 1 mL of dioxane. Stir for 10 minutes at RT. The solution should turn from purple/black to a clear orange/brown, indicating active catalyst formation. Why: This prevents "naked" Pd from clustering into inactive black species. -

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 5-Bromo-2-chloropyridine,

, and the Amine. -

Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with the remaining 4 mL of dioxane.

-

Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. Cap tightly. Why: Oxygen poisons Pd(0) and promotes homocoupling/dehalogenation.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Note: Avoid temperatures >100 °C to prevent C2 activation.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate in vacuo.

Self-Validating QC Check: Before purification, run an LCMS/HPLC trace.

-

Pass: Major peak = Product (M+Amine-Br).

-

Fail (SNAr): Peak at M+Amine-Cl (Substitution at C2).

-

Fail (Hydrodehalogenation): Peak at M-Br+H (Loss of Bromine, no amine). Cause: Solvent wet or formate impurities.

Protocol B: Sequential Functionalization (C5 then C2)

Context: Once C5 is aminated, the pyridine ring becomes more electron-rich, deactivating the C2-Cl bond. To functionalize C2, you must switch strategies.

-

Step 1: Perform Protocol A (C5 Amination). Isolate product.

-

Step 2 (Suzuki Coupling at C2):

-

Catalyst: Switch to a highly active system:

/ SPhos or -

Conditions: Higher temperature (100–120 °C) is now required because the C2-Cl bond is deactivated by the electron-donating amine at C5.

-

Data Summary & Troubleshooting

Ligand Performance Matrix (Representative Data)

| Ligand | Yield (C5-Product) | Selectivity (C5:C2) | Risk Factor |

| Xantphos | 85-95% | >99:1 | Low. Best general purpose. |

| BINAP | 80-90% | 95:5 | Moderate. Good for smaller amines. |

| BrettPhos | 90-99% | 85:15 | High. Too active; risks C2 coupling. |

| 60-70% | 70:30 | High. Sterics may hinder reaction.[4][5] |

Decision Workflow

Use this logic tree to troubleshoot low yields or poor selectivity.

Figure 2: Optimization logic for troubleshooting yield and selectivity issues.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from 1

-

National Institutes of Health (NIH). (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. Retrieved from 6

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling General Procedures. Retrieved from 7

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine Product & Reactivity Data. Retrieved from

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Application Note: Precision Functionalization of the Pyridine Ring at the C5 Position

Executive Summary & Strategic Rationale

The pyridine ring is the most prevalent heterocyclic motif in FDA-approved pharmaceuticals.[1] However, functionalizing the C5 position (meta to nitrogen) presents a paradox in synthetic organic chemistry. The ring is electron-deficient, rendering it inert to classical electrophilic aromatic substitution (SEAr), yet the C5 position lacks the inductive activation found at C2/C4 that facilitates nucleophilic attack (SnAr).

For drug development professionals, the C5 position represents "unclaimed chemical space"—a critical vector for optimizing metabolic stability and potency without altering the primary pharmacophore.

This Application Note details two field-proven, orthogonal methodologies to access the C5 position:

-

Method A (The Modern Standard): Sterically-Controlled Iridium-Catalyzed C-H Borylation.

-

Method B (The Kinetic Alternative): Directed Magnesiation using Turbo-Grignards (TMPMgCl·LiCl).[2][3][4]

Decision Matrix: Selecting the Right Protocol

Not all substrates are compatible with a single approach.[2] Use the following logic flow to determine the optimal experimental setup for your specific scaffold.

Figure 1: Strategic decision tree for selecting between Catalytic C-H Activation and Stoichiometric Metallation based on substrate substitution and functional group tolerance.

Method A: Iridium-Catalyzed C-H Borylation[6][7][8][9][10][11]

Mechanistic Insight

This protocol utilizes an Iridium(I)/Iridium(III) catalytic cycle. Unlike SEAr, this reaction is not governed by electronic richness but by steric accessibility .

-

The Challenge: The pyridine nitrogen lone pair is a strong Lewis base that can coordinate to the Iridium center, poisoning the catalyst.

-

The Solution: We utilize the dtbpy ligand (4,4′-di-tert-butyl-2,2′-bipyridine). Its steric bulk prevents the catalyst from dying on the pyridine nitrogen, while the specific geometry of the active species favors activation at the sterically least hindered C–H bond (typically C5 in 3-substituted pyridines).

Protocol Specifications

Target: 3-substituted pyridines (yielding 3,5-disubstituted products) or 2-substituted pyridines (yielding 2,5-disubstituted products if C4 is sterically crowded).

| Component | Reagent | Equiv.[2][5][6][7] | Role |

| Precatalyst | [Ir(OMe)(cod)]2 | 1.5 mol% | Iridium source (Methoxo-bridged dimer). |

| Ligand | dtbpy | 3.0 mol% | Steric bulk prevents N-coordination. |

| Boryl Source | B2pin2 | 1.0 - 1.2 | Bis(pinacolato)diboron. |

| Solvent | n-Hexane or THF | [0.5 M] | Non-polar solvents minimize N-binding. |

| Temperature | 60°C - 80°C | N/A | Thermal activation required. |

Step-by-Step Experimental Workflow

Step 1: Catalyst Pre-Complexation (In Glovebox)

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

-

Add 2 mL of anhydrous n-hexane (or THF if substrate solubility is poor).

-

Stir at room temperature for 10 minutes. The solution should turn from yellow to deep red/brown, indicating the formation of the active catalytic species.

Step 2: Reaction Assembly

-

Add B2pin2 (254 mg, 1.0 mmol) to the catalyst solution.

-

Add the pyridine substrate (1.0 mmol).

-

Critical Note: If the substrate is a liquid, add it neat. If solid, dissolve in minimal THF before addition.

-

-

Seal the vial with a Teflon-lined cap.

Step 3: Thermal Activation

-

Remove from the glovebox and place in a pre-heated aluminum heating block at 80°C .

-

Stir vigorously (800 rpm) for 4–16 hours.

-

Monitoring: Monitor via GC-MS or LC-MS. Look for the disappearance of the starting material (M) and appearance of the boronate ester (M+126).

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Concentrate the volatile solvent under reduced pressure (Rotavap).

-

Crucial Step: The residue often contains unreacted B2pin2. Dissolve the residue in CH2Cl2 and wash rapidly with water (boronic esters are relatively stable, but minimize exposure).

-

Purify via flash chromatography on silica gel.

-

Eluent: Hexane/EtOAc gradients. Pyridyl boronates can streak; adding 1% Et3N to the eluent can improve peak shape.

-

Method B: Directed Magnesiation (Knochel-Hauser Base)

Mechanistic Insight

When C-H activation fails (often due to extreme electronic deactivation or catalyst poisoning), we employ TMPMgCl·LiCl (Turbo-Hauser Base).

-

Why it works: The bulky TMP (tetramethylpiperidino) amide is non-nucleophilic, preventing addition to the pyridine ring (a common failure mode with n-BuLi). The LiCl breaks oligomeric aggregates, making the base kinetically highly active ("Turbo" effect).

-

Regioselectivity: This is a kinetic deprotonation. In 3-substituted pyridines, the base typically directs to C4 (ortho-directing). To hit C5, we typically use a blocking group strategy or rely on specific directing groups (like carbamates) at C3 that can direct to C4, followed by an equilibration or "halogen dance" if a halogen is present.

-

Direct C5 Note: For direct C5 functionalization, this method is best applied to 4-substituted pyridines , where the base directs to the ortho-position (C3/C5).

Protocol Specifications (for 4-substituted pyridine)

| Component | Reagent | Equiv.[2][5][6][7] | Role |

| Base | TMPMgCl[2][3]·LiCl | 1.1 - 1.2 | Kinetic base (commercially available). |

| Substrate | 4-Substituted Pyridine | 1.0 | Substrate.[2] |

| Electrophile | Aldehyde/I2/Allyl-Br | 1.2 - 1.5 | Trapping agent. |

| Solvent | Anhydrous THF | [0.5 M] | Required for Grignard stability. |

| Temperature | -40°C to 0°C | N/A | Control is vital to prevent decomposition. |

Step-by-Step Experimental Workflow

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon.

-

Charge with the pyridine substrate (1.0 mmol) and 2 mL anhydrous THF.

-

Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

Step 2: Metallation

-

Add TMPMgCl[2]·LiCl (1.0 M in THF/Toluene, 1.1 mL, 1.1 mmol) dropwise over 5 minutes.

-

Stir at -40°C for 30 minutes.

-

Validation: Take a 50 µL aliquot, quench with D2O, and run NMR. >90% deuterium incorporation indicates successful magnesiation.

-

Step 3: Electrophilic Trapping

-

Add the electrophile (e.g., Iodine dissolved in THF, or an aldehyde) dropwise.

-

Allow the reaction to warm slowly to room temperature over 1 hour.

Step 4: Quench & Extraction

-

Quench with saturated aq. NH4Cl solution.

-

Extract with EtOAc (3x).

-

Dry over Na2SO4 and concentrate.

Visualizing the Mechanism (Method A)

Understanding the catalytic cycle is vital for troubleshooting low yields.

Figure 2: Simplified catalytic cycle of Ir-catalyzed borylation. Note the critical role of the ligand in preventing the "Catalyst Death" pathway.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Ensure dtbpy ligand is fresh. Increase catalyst loading to 3 mol%. Switch solvent to n-Hexane to reduce polarity. |

| Regioisomer Mix | Insufficient Steric Bias | If using Method A on unsubstituted pyridine, expect mix. Switch to Method B (Magnesiation) with a blocking group strategy. |

| Protodeboronation | Silica Gel Acidity | Pyridyl boronates are sensitive to acidic silica. Add 1-2% Triethylamine to the eluent during purification. |

| No Reaction (Method B) | Wet THF | Grignards are intolerant to moisture. Re-distill THF over Na/Benzophenone or use molecular sieves (3Å). |

References

-

Iridium-Catalyzed C-H Borylation of Pyridines (Original Methodology)

-

Mechanism of Nitrogen Inhibition in Ir-C

-

Knochel-Hauser Base (TMPMgCl·LiCl) Protocols

-

Review on C5 Functionaliz

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Pyridines

Status: Operational Ticket ID: SUZ-PYR-2026 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions in 2,6-Disubstituted and Electron-Deficient Pyridine Systems

Executive Summary & Diagnostic Triage

Coupling sterically hindered pyridines is widely considered one of the most challenging variations of the Suzuki-Miyaura reaction. The difficulty arises from a "perfect storm" of three factors:

-

Lewis Basicity: The pyridine nitrogen coordinates to the Palladium (Pd) center, displacing phosphine ligands and poisoning the catalyst.

-

Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid hydrolytic cleavage before transmetallation can occur.

-

Steric Bulk: Ortho-substituents (e.g., 2,6-disubstitution) physically block the oxidative addition and transmetallation steps.

Use the following Decision Tree to identify your specific failure mode before proceeding to the solution modules.

Figure 1: Diagnostic decision tree for identifying the primary failure mode in pyridine cross-couplings.

Module A: The "Vanishing Nucleophile" (Protodeboronation)

The Issue: You observe the rapid disappearance of the pyridine boronic acid, but the coupling product is not forming. Instead, you isolate the protonated pyridine (Py-H).

The Science: 2-Pyridyl boronic acids are intrinsically unstable. The basic nitrogen atom facilitates a mechanism where the C-B bond is cleaved by water. This often proceeds via a zwitterionic intermediate where the nitrogen is protonated (or coordinated) and the boron is ate-complexed, making the C-B bond highly susceptible to hydrolysis [1].

Troubleshooting Protocol:

| Variable | Recommendation | Rationale |

| Boron Source | Switch to MIDA Boronates or Trifluoroborates | MIDA (N-methyliminodiacetic acid) esters protect the boron atom, releasing the active boronic acid slowly ("slow release") to match the rate of the catalytic cycle, preventing accumulation and decomposition [2]. |

| Addition | Slow Addition (Syringe Pump) | If you must use the free boronic acid, add it over 2-4 hours. This keeps the instantaneous concentration low, favoring the second-order cross-coupling over the first-order decomposition. |

| Base | Use Anhydrous Bases (K₃PO₄, Cs₂CO₃) | Aqueous bases accelerate protodeboronation. Use anhydrous conditions with a phase transfer catalyst or a solvent system with minimal water (just enough for the catalytic cycle). |

| Additives | Copper(I) Salts (CuCl) | "Copper effect": Cu(I) facilitates the transmetallation of hindered/heterocyclic systems, effectively bypassing the slow step that allows decomposition to compete [3]. |

Module B: The "Stalled Reaction" (Catalyst Poisoning)

The Issue: The reaction starts but stops at low conversion (<20%). Adding more catalyst often results in immediate precipitation (Pd black).

The Science: Pyridines are excellent ligands. In sterically hindered systems, the oxidative addition (the first step) is slow. This gives the pyridine nitrogen ample time to bind to the Pd(II) center, displacing the phosphine ligand. Once the phosphine is lost, the Pd complex aggregates into inactive Pd black.

Troubleshooting Protocol:

-

Solution 1: The "Throw Weight" Strategy (Bulky Ligands) Use Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos , RuPhos ). These ligands are extremely bulky. They create a "protective shell" around the Pd center that is large enough to permit the flat aryl halide to approach but sterically precludes the coordination of the pyridine nitrogen [4].

-

Solution 2: Precatalyst Activation Do NOT use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand.

-

Why? In situ generation is inefficient and often leads to an induction period where poisoning occurs before the active catalyst forms.

-

Fix: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).[1] These release the active monoligated Pd(0)-L species quantitatively upon exposure to base, ensuring the reaction starts immediately [5].

-

Module C: The "Imposter Product" (Hydrodehalogenation)

The Issue: The halide (Ar-Br) is converted to the reduced arene (Ar-H).

The Science:

This is caused by

Troubleshooting Protocol:

-

Solvent Swap: Avoid secondary alcohols. Switch to 1,4-Dioxane , Toluene , or DME . If a protic co-solvent is needed, use Methanol or Water (primary alcohols and water do not undergo

-hydride elimination as easily as secondary alcohols). -

Strict Anhydrous Conditions: Sometimes trace water acts as the proton source. Dry your solvents and reagents.[4]

Master Protocol: Optimized Coupling of Hindered Pyridines

This protocol synthesizes the solutions above into a "Gold Standard" methodology designed to suppress all three major side reactions simultaneously.

Reagents:

-

Halide: 2-Bromo-3-methylpyridine (1.0 equiv)

-

Boron Source: 2,6-Dimethylphenyl MIDA boronate (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2 - 5 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Halide, MIDA boronate, XPhos Pd G4, and K₃PO₄.

-

Degassing (Critical): Seal the vial. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling.[2]

-

Solvent Addition: Add the sparged (degassed) solvent mixture via syringe.

-

Activation: Heat the reaction block to 80-100 °C .

-

Technical Note: MIDA boronates require hydrolysis to release the active species. The water in the solvent system + base + heat facilitates this slow release.

-

-

Monitoring: Monitor via LCMS at 1 hour and 4 hours.

-

Checkpoint: If the reaction is sluggish, increase temperature to 110 °C. The G4 catalyst is thermally stable.

-

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal side reactions.

Figure 2: Kinetic competition between the productive catalytic cycle (Blue/Green) and destructive side reactions (Red).

References

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[5]

-

Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5]

-

Guru, M. M., et al. (2011). "Copper-Facilitated Suzuki–Miyaura Coupling." Chemical Communications.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

-

Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science.

-

Navarro, O., et al. (2005).[2] "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.

Sources

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Grignard Reagent Formation with Bromo-Chloro-Pyridines

Welcome to the technical support center for optimizing Grignard reagent formation with bromo-chloro-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing pyridyl Grignard reagents from dihalogenated precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The primary challenge with bromo-chloro-pyridines lies in achieving chemoselectivity . The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the central principle we will exploit. This guide provides solutions to common problems and answers frequently asked questions to ensure your success in these sensitive reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the passivating magnesium oxide (MgO) layer on the turnings, which prevents the magnesium from inserting into the carbon-halogen bond.[1] Additionally, trace amounts of water will quench the Grignard reagent as it forms.[2][3]

Immediate Troubleshooting Steps:

-

Ensure Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous. Even microscopic amounts of moisture can halt the reaction.[2][4]

-

Activate the Magnesium Surface: The MgO layer must be disrupted. Several methods can be employed, summarized in the table below.

| Activation Method | Description & Rationale | Pros | Cons |

| Mechanical Activation | Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can break the oxide layer.[5] | No chemical activators needed. | Time-consuming; may not be sufficient for stubborn reactions. |

| Iodine (I₂) Crystal | A small crystal of iodine is added to the magnesium. It reacts with Mg to form MgI₂, which etches the surface and exposes fresh metal. A brownish color indicates activation.[1][6] | Simple and visually verifiable. | Can sometimes lead to side reactions like Wurtz coupling. |

| 1,2-Dibromoethane (DBE) | A small amount of DBE is added. It reacts with Mg to form MgBr₂ and ethylene gas, which bubbles out of the solution, providing a clear visual cue of activation.[1][7] | Very reliable and effective. The gaseous byproduct removes itself from the reaction. | Introduces another reagent; must be used in small, catalytic amounts. |

| Chemical Activators (e.g., DIBAH) | Reagents like diisobutylaluminum hydride (DIBAH) can be added in small amounts to reduce the oxide layer and scavenge trace water, allowing initiation at lower temperatures.[7][8] | Highly effective; allows for initiation below solvent reflux, which improves safety and control. | Requires handling of pyrophoric reagents; adds cost. |

A recommended starting point is the use of 1,2-dibromoethane due to its high reliability.[7]

Q2: I'm getting a mixture of products, including the starting material and homocoupled bipyridines. How can I improve chemoselectivity for C-Br insertion?

A2: This issue points to either incomplete reaction or side reactions, primarily Wurtz-type homocoupling (R-X + R-MgX → R-R). The key to selectivity is leveraging the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond on the pyridine ring.

Optimization Strategy:

-

Control the Temperature: Grignard formation is exothermic.[1] Run the reaction at a temperature that is just sufficient to sustain the reaction but low enough to disfavor side reactions. Adding the bromo-chloro-pyridine solution dropwise to the activated magnesium suspension allows for better heat management.

-

Rate of Addition: Adding the halide too quickly can create high local concentrations, which promotes dimerization. A slow, steady addition rate is crucial.

-

Solvent Choice: Tetrahydrofuran (THF) is generally superior to diethyl ether for preparing pyridyl Grignard reagents because it is a better Lewis base and can solvate and stabilize the Grignard reagent more effectively, reducing its tendency to engage in side reactions.[9]

-

Magnesium Quality: Use high-quality magnesium turnings. Finely divided metal particles, sometimes present in lower-grade magnesium, can catalyze the formation of homocoupled products.[4]

The following workflow can help diagnose and solve initiation problems.

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q3: My goal is to form the Grignard reagent at the C-Cl position. Is this possible via direct insertion, and if not, what is the alternative?

A3: Direct oxidative addition of magnesium to the C-Cl bond of a bromo-chloro-pyridine is extremely challenging and generally not feasible under standard conditions due to the much higher reactivity of the C-Br bond. The reaction will overwhelmingly favor insertion at the bromine-substituted position.

The Authoritative Alternative: Halogen-Magnesium Exchange

To generate the chloro-pyridyl Grignard reagent, the preferred method is a halogen-magnesium exchange reaction. This involves using a highly reactive, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent.[10]

The mechanism involves the exchange of the halogen on your pyridine with the magnesium from the i-PrMgCl·LiCl. This reaction is driven by the formation of a more stable Grignard reagent (the pyridyl Grignard). This method offers excellent functional group tolerance and is performed at low temperatures (e.g., -10 °C to 0 °C), which prevents many side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is the C-Br bond more reactive than the C-Cl bond for Grignard formation?

A1: The difference in reactivity is rooted in bond dissociation energy (BDE). The carbon-bromine bond is weaker than the carbon-chlorine bond. The mechanism of Grignard formation involves the transfer of an electron from the magnesium surface to the organic halide, leading to the formation of a radical anion that fragments.[12] This process occurs more readily with the weaker C-Br bond, making it the kinetically favored site for magnesium insertion.

Caption: Chemoselectivity in Grignard formation with bromo-chloro-pyridines.

Q2: What are "Turbo-Hauser bases" and how are they relevant?

A2: Turbo-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are mixed Mg/Li amide bases.[13] While Grignard reagents are formed from C-X bonds, Hauser bases are used for direct deprotonation of C-H bonds.[14] They are relevant to this field because they represent another powerful strategy for generating functionalized pyridyl organometallics, especially for substrates that lack a suitable halogen. The presence of LiCl breaks up oligomeric aggregates of the magnesium amide, increasing its solubility and kinetic basicity.[15] This allows for highly regioselective metalation of aromatic and heteroaromatic compounds that would be incompatible with traditional Grignard or organolithium reagents.[14]

Q3: How can I confirm the formation of my pyridyl Grignard reagent and determine its concentration?

A3: Confirmation and quantification are essential for downstream applications like Kumada coupling.[16][17][18][19][20]

-

Qualitative Confirmation (Quench Test): Take a small aliquot (~0.1 mL) from the reaction mixture and quench it with an electrophile like iodine (I₂) or even just deuterated water (D₂O). Analysis of the crude quenched mixture by GC-MS or LC-MS should show the formation of the corresponding iodo-chloro-pyridine or deuterated chloro-pyridine, confirming the presence of the Grignard reagent.

-

Quantitative Determination (Titration): The concentration of the Grignard reagent must be determined before use. A common and reliable method is titration against a known concentration of a non-nucleophilic indicator like 1,10-phenanthroline in THF, using sec-butanol as the titrant until the characteristic color of the complex disappears. This provides the molarity of your Grignard solution, which is critical for achieving correct stoichiometry in subsequent reactions.[4]

Experimental Protocols

Protocol 1: Chemoselective Formation of (Chloro-pyridyl)magnesium bromide

This protocol assumes a generic bromo-chloro-pyridine and should be adapted for specific isomers.

Materials:

-

Bromo-chloro-pyridine (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

1,2-Dibromoethane (DBE, ~5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Magnesium Activation: Add the magnesium turnings to the flask. Heat gently under vacuum with a heat gun and then cool under a positive pressure of inert gas. Add a small volume of anhydrous THF to cover the turnings, followed by the DBE. Stir the mixture. Gentle bubbling (ethylene evolution) should be observed, indicating activation.[1][7]

-

Initiation: Prepare a solution of the bromo-chloro-pyridine in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the activated magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and a change in color. If it doesn't start, gentle warming with a water bath may be necessary.

-

Addition: Once the reaction is self-sustaining, add the remaining bromo-chloro-pyridine solution dropwise from the funnel at a rate that maintains a gentle reflux. Use a water bath to control the temperature as needed.

-

Completion: After the addition is complete, continue to stir the reaction mixture for 1-2 hours. The disappearance of most of the magnesium turnings and a change to a grayish, slightly cloudy solution indicates completion.

-

Quantification and Use: Cool the solution to room temperature. The Grignard reagent is now ready. Determine its concentration via titration (see Protocol 2) before using it in subsequent steps.

Protocol 2: Titration of the Pyridyl Grignard Reagent

Materials:

-

Pyridyl Grignard solution (to be titrated)

-

1,10-Phenanthroline (indicator, ~5 mg)

-

Standardized solution of sec-butanol in xylene (e.g., 1.0 M)

-

Anhydrous THF

-

Dry syringes and needles

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the 1,10-phenanthroline in ~2 mL of anhydrous THF.

-

Sample Addition: Carefully draw an exact volume (e.g., 1.00 mL) of the Grignard solution using a syringe and add it to the indicator solution. The solution should turn a deep color (e.g., reddish-brown), indicating the formation of the Grignard-phenanthroline complex.

-

Titration: Titrate the solution by adding the standardized sec-butanol solution dropwise with a syringe while stirring vigorously. The endpoint is reached when the color permanently disappears.

-

Calculation: Record the volume of the sec-butanol solution used. The molarity of the Grignard reagent is calculated using the formula: Molarity (Grignard) = [Molarity (sec-BuOH) × Volume (sec-BuOH)] / Volume (Grignard)

References

- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.

- The Grignard Reaction.University of California, Irvine - Department of Chemistry.

- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.

- Grignard reagent formation via C–F bond activation: a centenary perspective.

- Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.

- Knochel-Hauser Bases in Modern Organic Synthesis.Royal Society of Chemistry.

- SPO ligands enabling the Kumada coupling of 2‐pyridyl Grignard reagents.

- Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents.Organische Chemie - Universität Göttingen.

- Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents.

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

- Selective Metal

- Reactions between Grignard reagents and heterocyclic N-oxides.RSC Publishing.

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.PMC.

- Kumada Coupling: Industrial Insights.

- Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents.PubMed.

- Knochel-Hauser Base.

- Pyridine synthesis.Organic Chemistry Portal.

- Grignard compounds derived

- Grignard Reactions Involving Halogenated Pyrimidines.

- Grignard Reaction.Alfa Chemistry.

- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.PMC.

- Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF.

- Turbo-Hauser bases.Wikipedia.

- Mechanism of Grignard Reagent Form

- 3-bromo-5-chloro-pyridines used as intermediates.

- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.Organic Chemistry Portal.

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.

- Grignard Formation - Troubleshooting and Perfecting.Reddit.

- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Benchchem.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine.

- List three techniques used to initiate a Grignard reaction that fails to start spontaneously.Study.com.

- Pyridines React with Grignard or Organolithium Reagents.Ambeed.

- Grignard Reagent Addition to Pyridinium Salts.PMC.

- Synthesis of Pyridine and Dihydropyridine Derivatives.

- Grignard successes and failures.Sciencemadness.org.

Sources